Glycerophosphorylethanolamine
Overview
Description
Glycerophosphorylethanolamine (GPE) is a phosphoglyceride with a glycerol backbone linked to a phosphorylethanolamine group. It is a key intermediate in the synthesis of complex lipids and plays a crucial role in cellular membrane structure and function. The studies provided offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of GPE and its analogues .
Synthesis Analysis
The synthesis of GPE and its derivatives has been explored through various methods. One study describes the semi-synthesis of acetyl glycerylether phosphoethanolamine (AGEPE) from bovine erythrocytes, which involves isolation, methanolysis, and acetylation steps to yield AGEPE with high purity . Another study details the synthesis of phosphorothioate analogues of GPE, which are produced through a three-step process involving the conversion of diacyl-sn-glycerol to thiophosphoric acid dichloride, followed by treatment with ethanolamine . Additionally, enzymatic synthesis pathways have been identified, such as the conversion of 1-alkyl-2-acyl-sn-glycerols to GPE by ethanolaminephosphotransferase in rat brain microsomes .
Molecular Structure Analysis
The molecular structure of GPE and its analogues has been characterized using various analytical techniques. The crystal structure of a lysophosphatidylethanolamine, a related compound, reveals a bilayer arrangement with the phosphorylethanolamine groups oriented parallel to the layer surface . The molecular packing is influenced by the interaction and space requirement of the phosphorylethanolamine group, which is significant for the phase behavior of these lipids .
Chemical Reactions Analysis
The chemical reactivity of GPE derivatives has been studied in the context of their biological activity. For instance, various GPE derivatives with different polar head groups have been shown to induce platelet activation to varying degrees, suggesting that the nature of the polar head group is critical for biological activity . The enzymatic conversion of alkylacyl-GPE to ethanolamine plasmalogens by rat brain microsomes has also been demonstrated, highlighting the role of GPE in lipid metabolism .
Physical and Chemical Properties Analysis
The physical and chemical properties of GPE and its derivatives are closely related to their structure and synthesis. The studies have shown that the polar head group of GPE derivatives significantly affects their ability to induce platelet aggregation and serotonin secretion, indicating that these properties are sensitive to molecular variations . The enzymatic synthesis of GPE in rat brain microsomes suggests that the enzyme involved lacks specificity for the lipid substrate's 1-position group, which could influence the physical properties of the synthesized lipids . Furthermore, the crystal structure analysis provides insights into the molecular packing and interaction of the lipid molecules, which are essential for understanding the physical behavior of these compounds in biological membranes .
Scientific Research Applications
Phosphatidylethanolamine Metabolism in Health and Disease
Phosphatidylethanolamine (PE), closely related to glycerophosphorylethanolamine, is vital in eukaryotic cells. It serves as a precursor for other phospholipids and influences membrane topology, cell fusion, and mitochondrial function. Its metabolism has been linked to diseases like Alzheimer's, Parkinson's, and nonalcoholic liver disease (Calzada, Onguka, & Claypool, 2016).
Environmental Influence on Glycerophosphorylethanolamine in Plants
Glycerophosphorylethanolamine levels in rice shoots are modulated by oxygen levels in the environment. This finding suggests its potential role in phospholipid metabolism and membrane functionality, particularly under varying environmental conditions (Menegus & Fronza, 1985).
Drug Delivery and Glycerophosphorylethanolamine Analogs
Research shows the synthesis of methotrexate derivatives of dimyristoylphosphatidylethanolamine, including glycerophosphorylethanolamine analogs. These compounds are studied for their potential in improving the biochemical and pharmacological properties of liposomes for drug delivery (Hashimoto, Loader, & Kinsky, 1985).
Neurological and Behavioral Impacts
α-Glycerylphosphorylethanolamine has shown effects on improving memory-related behavioral performance and enhancing receptor-mediated neuronal signal transduction. This research indicates its potential utility in learning and memory processes (Florio et al., 1999).
Industrial and Ecotoxicological Impacts
Studies on diethanolamine, an alkanolamine similar to glycerophosphorylethanolamine, reveal molecular effects on marine organisms like Calanus finmarchicus. These findings are crucial for understanding the ecotoxicological impacts of such compounds in the marine environment (Hansen et al., 2010).
Role in Lipid Oxidation
Glycerophosphorylethanolamine influences the decomposition of linoleic acid, indicating its role in lipid oxidation processes. This study highlights the compound's potential impact on the rate of volatile production in different treatments (Dawson, Sheldon, Larick, & Turner, 1991).
Safety And Hazards
The safety data sheet for L-alpha-Glycerophosphorylethanolamine indicates that it is not classified under physical hazards, health hazards, environmental hazards, or OSHA defined hazards . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .
properties
IUPAC Name |
2-aminoethyl 2,3-dihydroxypropyl hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO6P/c6-1-2-11-13(9,10)12-4-5(8)3-7/h5,7-8H,1-4,6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNWSCPGTDBMEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(O)OCC(CO)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862586 | |
Record name | 2-Aminoethyl 2,3-dihydroxypropyl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glycerylphosphorylethanolamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000114 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Glycerophosphorylethanolamine | |
CAS RN |
1190-00-7 | |
Record name | Glycerophosphoethanolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycerophosphoethanolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminoethyl 2,3-dihydroxypropyl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-GLYCEROPHOSPHORYLETHANOLAMINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/240I539PWQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Glycerylphosphorylethanolamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000114 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.